2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-methyl-N-phenylacetamide
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Overview
Description
2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-methyl-N-phenylacetamide is a synthetic organic compound that belongs to the class of chromen derivatives This compound is characterized by its unique structure, which includes a chromen ring system substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-methyl-N-phenylacetamide typically involves multiple steps. One common method involves the condensation of 6-ethyl-2-oxo-4-phenyl-2H-chromen-7-ol with N-methyl-N-phenylacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-methyl-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-methyl-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid
- (2S)-4-oxo-2-phenyl-3,4-dihydro-2H-chromen-7-yl β-D-glucopyranoside
- Ethyl (6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy(phenyl)acetate
Uniqueness
2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-methyl-N-phenylacetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H23NO4 |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxy-N-methyl-N-phenylacetamide |
InChI |
InChI=1S/C26H23NO4/c1-3-18-14-22-21(19-10-6-4-7-11-19)15-26(29)31-24(22)16-23(18)30-17-25(28)27(2)20-12-8-5-9-13-20/h4-16H,3,17H2,1-2H3 |
InChI Key |
DULWHEUEQZUBQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=O)N(C)C3=CC=CC=C3)OC(=O)C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
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